AMMONIUM URANATE

説明

特性

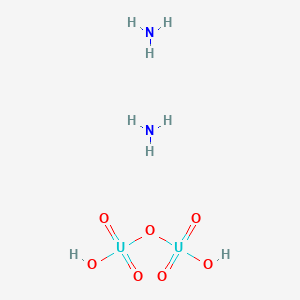

InChI |

InChI=1S/2H3N.2H2O.5O.2U/h2*1H3;2*1H2;;;;;;;/q;;;;;;;;;2*+1/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRWHVAEVGDVIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O[U](=O)(=O)O[U](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O7U2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of Ammonium Uranates

Aqueous Precipitation Techniques and Mechanisms

Aqueous precipitation is the predominant method for synthesizing ammonium (B1175870) uranates. osti.gov This process involves the reaction of a soluble uranyl salt, typically uranyl nitrate (B79036) or uranyl fluoride (B91410), with an ammonium-releasing compound in an aqueous solution. ansto.gov.auhbni.ac.in The characteristics of the resulting precipitate are highly dependent on various reaction conditions. researchgate.net

Precipitation from Uranyl Nitrate Solutions

Uranyl nitrate is a common starting material for the precipitation of ammonium uranates. osti.gov The fundamental reaction involves the addition of an ammonia (B1221849) source to a uranyl nitrate solution, leading to the formation of an insoluble ammonium uranate precipitate. ontosight.aiansto.gov.au The properties of the final product, often referred to as ammonium diuranate (ADU), are influenced by parameters such as pH, temperature, and the method of ammonia addition. researchgate.netansto.gov.au

The introduction of gaseous ammonia into a uranyl nitrate solution is a well-established method for precipitating this compound. hbni.ac.inansto.gov.au This technique allows for controlled addition of the precipitating agent. Research has shown a direct correlation between the final pH of the precipitation and the properties of the this compound powder. ansto.gov.au

Studies have demonstrated that as the pH of the precipitation is increased by the addition of ammonia gas, the resulting this compound powders exhibit higher ammonia and nitrate content, along with an increased specific surface area. ansto.gov.au Conversely, an increase in pH leads to a decrease in the crystallite size of the powder. ansto.gov.au The morphology and composition of powders produced via this route are comparable to those precipitated with aqueous ammonium hydroxide (B78521). ansto.gov.au

The process can be carried out in a batch or continuous manner. In a batch process, precipitation is either completed at a specific pH or followed by a conditioning step with excess ammonia to ensure complete reaction. osti.gov Continuous precipitation often involves multiple stages, such as precipitation at a low pH followed by completion at a higher pH. ansto.gov.au

Table 1: Effect of pH on this compound Properties (Precipitated with Gaseous Ammonia)

| Property | Effect of Increasing pH |

|---|---|

| Ammonia Content | Increases ansto.gov.au |

| Nitrate Content | Increases ansto.gov.au |

| Specific Surface Area | Increases ansto.gov.au |

The addition of aqueous ammonium hydroxide to uranyl nitrate solutions is another widely used method for the synthesis of this compound. osti.govansto.gov.auwikipedia.orgakjournals.com This process is a cornerstone of nuclear fuel fabrication, serving as an intermediate step in creating uranium oxide powders. iaea.org The sequence of addition, whether adding ammonium hydroxide to the uranyl nitrate solution (forward strike) or vice versa (reverse strike), can affect the characteristics of the final product. researchgate.net

The precipitation process is complex, with the pH of the solution being a critical control parameter. Typically, as aqueous ammonium hydroxide is added to the uranyl nitrate solution, free acid is neutralized first. ansto.gov.au The precipitation of this compound begins at a pH of approximately 3, and is generally complete when the pH reaches between 6 and 7. ansto.gov.au To ensure essentially all uranium is recovered from the solution, a final pH greater than 7 is required. ansto.gov.au

The composition of the precipitate can vary, with one study identifying a product with the composition 3UO₃·NH₃·5H₂O from a typical ammonium diuranate precipitation reaction. koreascience.krresearchgate.net The physical properties and subsequent reactivity of the this compound are influenced by factors such as reaction temperature, uranium and ammonia concentrations, and the degree of agitation during precipitation. ansto.gov.au

Role of Ammonium Donor Compounds as Precipitants

Besides direct ammonia addition, other compounds that act as ammonia donors can be used for the homogeneous precipitation of ammonium uranates. osti.govansto.gov.au These include urea (B33335), hexamine (hexamethylenetetramine), and ammonium carbonate. osti.govansto.gov.auakjournals.comresearchgate.net

The use of an ammonia donor like urea facilitates precipitation throughout the entire solution volume, a method notably used in Sweden. osti.gov Homogeneous precipitation using urea hydrolysis generates ammonia in situ. researchgate.net Studies comparing ammonium uranates prepared via conventional ammonium hydroxide addition and the homogeneous method using urea have found that while the thermal decomposition steps are similar, the temperatures of decomposition and mass losses differ. researchgate.net

Ammonium carbonate is another effective precipitating agent. osti.govnih.gov It is used to precipitate uranyl ammonium carbonate (AUC), an intermediate in the conversion of uranium hexafluoride to uranium oxides. nih.gov The concentration of ammonium carbonate and the C/U ratio in the solution significantly influence the morphology of the resulting AUC precipitate, which can range from needle-like to flake-like or irregular particles. nih.gov Furthermore, adding ammonium carbonate to the filtrate from ADU precipitation can enhance the removal of residual uranium in subsequent purification steps. mdpi.com

Precipitation from Uranyl Fluoride Solutions

This compound can also be precipitated from uranyl fluoride (UO₂F₂) solutions, which are typically generated from the hydrolysis of uranium hexafluoride (UF₆). ansto.gov.autandfonline.comgoogle.com This process involves neutralizing the acidic uranyl fluoride solution with aqueous ammonia. tandfonline.comtandfonline.com

The chemistry of precipitation from fluoride media is complex due to the formation of soluble uranyl fluoride complexes. google.com Achieving complete precipitation of uranium as ammonium diuranate requires careful control of conditions to prevent the formation of these soluble complexes, which can lead to uranium losses in the waste stream. google.com A large excess of ammonium hydroxide is often used to drive the reaction to completion. google.com

Research has shown that the reaction products are consistent with the co-precipitation of the ammonium cation (NH₄⁺) with complex anions of the form [UO₂F₃₋ₓ(OH)ₓ]⁻. tandfonline.comtandfonline.com More efficient separation of the solid product is achieved at higher ratios of ammonium hydroxide to UF₆. tandfonline.comtandfonline.com Process parameters such as temperature, residence time, and the concentration of the ammonium hydroxide solution are critical for producing high-quality ammonium diuranate suitable for nuclear fuel fabrication. osti.gov For instance, a continuous process has been developed involving two stages with controlled temperatures and residence times to produce a precipitate with a desirable surface area. osti.gov

Solid-State Reaction Pathways for this compound Formation

While less common for commercial production, ammonium uranates can be formed through solid-state reactions. osti.gov These methods are valuable for research purposes, providing alternative routes to study the composition and structure of these compounds. osti.govansto.gov.au

Documented solid-state pathways include the reaction of gaseous or liquid ammonia with uranyl nitrate hexahydrate or with hydrated uranium trioxide (UO₃). osti.govansto.gov.au Another reported method is the reaction of UO₃ with a solution of water and ammonia. osti.govansto.gov.au These techniques, while not commercially significant, contribute to the fundamental understanding of the NH₃-UO₃-H₂O system. ansto.gov.auakjournals.com

Advanced and Novel Synthesis Approaches

Advanced synthesis methods for ammonium uranates are being explored to achieve greater control over the physical and chemical properties of the resulting powders, which are crucial for their subsequent use in the nuclear fuel cycle. These methods offer improvements in particle size distribution, morphology, and purity.

Sol-Gel Methodologies for Particle Formation

Sol-gel processes, particularly internal and external gelation, are utilized to produce spherical particles of uranium compounds, which can then be converted to ammonium uranates. researchgate.netiaea.org These methods are advantageous for creating microspheres with well-controlled sizes, a key feature for applications like the fabrication of sphere-pac nuclear fuel. iaea.org

The internal gelation process involves the use of an acid-deficient uranyl nitrate (ADUN) solution as a precursor. researchgate.net This process relies on the thermal decomposition of a substance like hexamethylenetetramine (HMTA) mixed into the uranium solution, which then generates ammonia internally, leading to precipitation and the formation of a gel. iaea.org Initially, an amorphous gel forms within heated droplets of the concentrated uranyl nitrate solution, which is subsequently followed by crystal formation. iaea.org The sol-gel method has been used to synthesize microspheres identified with the composition 3UO₃·2NH₃·4H₂O. researchgate.net

External gelation, by contrast, accomplishes gelation through exposure to an external source of ammonia, such as ammonia gas or an ammonium hydroxide solution. kns.org This technique is generally considered more suitable for producing UO₃ gel particles. kns.org The characteristics of the resulting gel particles are highly dependent on the initial conditions of the broth solution. kns.org

Sonochemical Precipitation Routes

Sonochemical precipitation employs ultrasonic energy to influence the reactive precipitation of ammonium diuranate (ADU). researchgate.netresearchgate.net The application of ultrasound, for instance at a frequency of 35 kHz, has been shown to significantly enhance the precipitation process. researchgate.net The primary mechanism is acoustic cavitation, which induces intense micromixing, thereby reducing the induction time for nucleation and lowering the energy barrier for the reaction to commence. tandfonline.com

This method leads to a notable improvement in the quality of the ADU precipitate. Research indicates that sonochemically produced ADU has a more uniform and crystalline structure compared to conventionally precipitated material. researchgate.netiaea.org Specifically, the application of ultrasonic power has been found to increase precipitation kinetics, resulting in a decrease in the time required for nucleation. researchgate.net Furthermore, this technique yields powders with a higher surface area and tap density. researchgate.netresearchgate.net SEM analysis reveals that sonication produces more uniform and regular prismatic crystals. iaea.org

Equilibrium Reaction Processes (e.g., UO₃·2H₂O with NH₄OH Vapor)

Ammonium uranates can be synthesized through the reaction of hydrated uranium trioxide (UO₃·2H₂O) with ammonia, either in solution (NH₄OH) or as a vapor. hbni.ac.in This method is valuable for research purposes in studying the composition and structure of ammonium uranates. osti.gov For instance, ADU has been produced by mixing UO₃, water, and variable concentrations of ammonia over extended periods (1-4 weeks) at 40°C. hbni.ac.in X-ray diffraction has confirmed the presence of hexagonal ADU and synthetic metashoepite (UO₃·2H₂O) in the products. nih.gov The water vapor pressure is a key parameter in the equilibrium between different hydrated forms of uranium oxides. researchgate.net

Investigation of Process Parameters on Synthesis Outcome

The final properties of this compound precipitates are highly sensitive to the conditions under which they are synthesized. Key parameters such as uranyl concentration, pH, and reaction temperature have a profound impact on the morphology, particle size, and composition of the product. hbni.ac.inresearchgate.net

Influence of Uranyl Concentration and pH during Precipitation

The concentration of uranyl ions and the pH of the solution are critical variables in the precipitation of this compound. hbni.ac.inirb.hr The precipitation process is initiated by the polymerization of the UO₂²⁺ ion as ammonia is added. nukleonika.pl The pH at which precipitation begins is strongly dependent on the initial uranyl nitrate concentration. osti.gov Generally, precipitation starts around pH 3.5 under equilibrium conditions, but values can vary. osti.gov

Increasing the final pH of precipitation has been shown to increase the ammonia content and specific surface area of the resulting powders, while decreasing the crystallite size. ansto.gov.au For example, at a pH of 8, a mixture of ammonium polyuranate phases is formed, whereas at a pH of 9.3, a single phase of 2NH₃·3UO₃·4H₂O is observed. researchgate.net The specific surface area can increase significantly with pH, from 15-17 m²/g at pH 8 to 36-40 m²/g at pH 9.3. researchgate.net

Higher uranyl concentrations can also affect the morphology of the precipitate. osti.gov Studies have shown that as the concentration ratio of precipitating agents to uranium changes, the morphology of the precipitates can shift from monoclinic to needle-like, then to flake-like, and finally to irregular forms. iaea.orgnih.gov

| Parameter | Effect on Precipitate Properties |

| Increasing pH | Increases ammonia content. ansto.gov.au |

| Increases specific surface area. ansto.gov.auresearchgate.net | |

| Decreases crystallite size. ansto.gov.au | |

| Can lead to different phases of ammonium polyuranate. researchgate.net | |

| Increasing Uranyl Concentration | Can lead to changes in particle morphology. osti.goviaea.orgnih.gov |

| May decrease the specific surface area of uranates. osti.gov |

Impact of Reaction Temperature and Kinetics

Reaction temperature plays a significant role in the kinetics of this compound precipitation and the characteristics of the final product. hbni.ac.innukleonika.pl The rate of precipitation is influenced by temperature, with studies investigating a range from 30°C to 80°C. tandfonline.com An increase in temperature generally affects the induction time for nucleation and can influence the recovery ratio of uranium. tandfonline.comiaea.org

The kinetics of the precipitation reaction are very fast, leading to a high level of supersaturation. hbni.ac.in This causes nucleation, crystal growth, and aggregation to occur simultaneously, which controls the final morphology of the particles. hbni.ac.in The rate of heating during subsequent thermal treatment (calcination) also has a kinetic impact, influencing isotope fractionation and the transformation to various uranium oxides. nih.govacs.orgacs.org For instance, different heating ramp rates (from 2°C/min to 200°C/min) during thermal decomposition lead to unique oxygen isotope signatures in the resulting uranium oxides. nih.govacs.org

| Parameter | Effect on Synthesis Outcome | Research Findings |

| Reaction Temperature | Influences precipitation kinetics and induction time. tandfonline.comnukleonika.pl | Induction time for nucleation was measured in a temperature range of 30°C to 80°C. tandfonline.com |

| Affects the recovery ratio of uranium. iaea.org | Higher precipitation temperatures can lead to increased mean particle size. researchgate.net | |

| A study precipitating ADU at 65°C showed longer reaction times compared to 30°C. iaea.org | ||

| Heating Ramp Rate (during decomposition) | Affects isotope fractionation in the final oxide product. nih.govacs.orgacs.org | Ramp rates of 2, 20, and 200 °C/min resulted in different oxygen isotope fractionations. nih.govacs.org |

| Influences the transformation pathway to U₃O₈. researchgate.net | Slower ramp rates (2 and 20 °C/min) produced statistically indistinguishable δ¹⁸O values at each decomposition temperature. nih.gov |

Effect of Mixing Intensity and Stir Rate

The intensity of mixing and the rate of stirring during the precipitation of this compound are crucial parameters that affect the physical properties of the resulting precipitate, such as crystallite size, morphology, and the degree of agglomeration. researchgate.netnih.govresearchgate.net These factors, in turn, influence the characteristics of the subsequently produced uranium oxide powders. ansto.gov.au

The precipitation of this compound involves simultaneous primary nucleation, crystal growth, aggregation, and breakage due to the high level of supersaturation. researchgate.net The mixing intensity plays a significant role in controlling these mechanisms. Research has shown that agitation speed has a notable impact on the crystal size of the precipitate. researchgate.net For instance, in one study, the impeller speed was found to have a discernible effect on the resulting particle size. researchgate.net

In a specific set of experiments conducted at Oak Ridge National Laboratory (ORNL), the stir rate was a key variable. nih.gov During one synthesis, a stir rate of 400 rpm was initially used. nih.govacs.org However, the formation of large crystallite aggregates that hindered efficient mixing necessitated a real-time adjustment of the stir rate to 130 rpm to improve mixing efficiency. nih.gov Another preparation at ORNL maintained a constant stir rate of 400 rpm throughout the process. nih.gov A study employing principal component analysis (PCA) on spectroscopic data from various ADU samples revealed observable signatures that could be related to the stir rate used during their synthesis, highlighting the profound impact of this parameter on the final product's characteristics. nih.govosti.gov

The way in which the precipitant, typically ammonia, is added and mixed is critical in determining the type of precipitate formed. iaea.org Inadequate mixing can lead to non-reproducible product qualities, particularly affecting the settling behavior of the precipitate. iaea.org The design of the precipitation apparatus itself has a major influence on the outcome, although qualitative trends related to agitation are evident from various studies. osti.gov

Table 1: Effect of Stir Rate on this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Observation | Source |

|---|---|---|---|---|

| Stir Rate | 400 rpm (initial) | 130 rpm (adjusted) | Initial high stir rate led to large aggregates hindering mixing; reduction improved efficiency. | nih.gov |

| Stir Rate | 400 rpm (constant) | - | Used in a separate synthesis for comparison. | nih.govacs.org |

| Agitation | Varied | - | Influences crystal size and settling behavior. | researchgate.netiaea.org |

Implications of Precipitant Addition Rate and Method

The rate and method of adding the precipitant, such as gaseous or aqueous ammonia, have significant implications for the properties of the this compound precipitate. researchgate.netnih.govresearchgate.netosti.gov The rate of precipitation is a dependent variable influenced by factors like ammonia concentration and addition sequence. osti.gov

The method of addition, whether adding ammonia to a uranyl solution (forward strike) or vice versa (reverse strike), can lead to different reaction products. researchgate.netnih.govresearchgate.net The initial pH for precipitation is strongly dependent on the rate of ammonia addition. osti.gov Faster addition rates of ammonium carbonate to a uranyl fluoride solution have been shown to yield precipitates with lower fluorine content. iaea.org

In a study investigating the effect of acoustic energy on precipitation, it was observed that as the power of ultrasound increased, the precipitation time drastically decreased. iaea.org This indicates that the rate of reaction is significantly enhanced. For example, at a high ultrasonic power, the time required for precipitation was shorter in continuous mode compared to pulse mode, and both were significantly faster than conventional stirring at 500 RPM. iaea.org

The rate of precipitant addition also influences the pH profile of the reaction. In one experiment, adding 28% ammonium hydroxide at a rate of 3.3 L/min resulted in the pH reaching 8. nih.gov Another study noted that bubbling ammonia gas over 30 minutes was used to achieve a pH of 7.5. acs.org The speed at which the precipitant is added can affect the formation of intermediate products and the final characteristics of the ADU. akjournals.com

Table 2: Effect of Precipitant Addition on this compound Synthesis

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Addition Method | Forward Strike (ammonia to uranyl solution) | Can result in variable reaction products. | researchgate.netnih.govresearchgate.net |

| Addition Method | Reverse Strike (uranyl to ammonia solution) | Can result in variable reaction products. | researchgate.netnih.govresearchgate.net |

| Addition Rate | Fast (Ammonium Carbonate) | Yields lower fluorine content in the precipitate. | iaea.org |

| Addition Rate | 3.3 L/min (Ammonium Hydroxide) | pH reached 8. | nih.gov |

| Addition Rate | Gaseous NH₃ over 30 min | pH reached 7.5. | acs.org |

| Energy Input | Increased Ultrasonic Power | Drastically decreased precipitation time. | iaea.org |

Role of Co-Precipitated Impurities (e.g., Nitrate Ions) on Formation and Properties

This compound precipitated from uranyl nitrate solutions inevitably contains nitrate ions as an impurity. ansto.gov.auiaea.org While much of this can be removed by washing, the presence of these co-precipitated ions can influence the formation and properties of the ADU and the subsequent uranium oxide powders. ansto.gov.auiaea.org

The presence of excess ammonium nitrate during precipitation has been found to influence the precipitation time, particle size distribution, and surface morphology of ADU. researchgate.netresearchgate.net Studies have shown that the addition of ammonium nitrate can lead to the formation of bigger, more porous, and uniform particles compared to ADU prepared without it. researchgate.netresearchgate.net This is attributed to the increased precipitation rate due to coagulation. researchgate.net X-ray diffraction analysis of ADU prepared in the presence of excess ammonium nitrate revealed the formation of new stoichiometric phases, including UO₃·NH₃·H₂O, NH₄NO₃, UO₃·zNH₃·xH₂O, and 3UO₃·NH₃·5H₂O. researchgate.net

The thermal decomposition of this compound is also affected by its initial composition, including the nitrate content. researchgate.net An increased nitrate content can decrease the amount of self-reduction during thermal decomposition. researchgate.net Despite the presence of a metaschoepite-like phase in several ADU samples, spectroscopic evidence confirms the presence of both nitrate and ammonium in all samples. nih.govosti.gov

Interestingly, some research suggests that washing the nitrate from ADU does not appear to significantly affect the properties of the subsequent UO₂ powder. ansto.gov.auiaea.org However, unwashed ADU can contain visible ammonium nitrate crystals, which may be a safety concern during the drying and calcination-reduction stages. ansto.gov.auiaea.org The use of high-purity precipitants is crucial for ensuring the reliability and accuracy of experimental results. iaea.orgnih.gov

Table 3: Influence of Nitrate Impurities on this compound

| Parameter | Observation | Source |

|---|---|---|

| Presence of Excess Ammonium Nitrate | Influences precipitation time, particle size, and morphology. | researchgate.netresearchgate.net |

| Presence of Excess Ammonium Nitrate | Leads to bigger, porous, and uniform particles. | researchgate.net |

| Presence of Excess Ammonium Nitrate | Results in the formation of new stoichiometric phases. | researchgate.net |

| Nitrate Content | Decreases the amount of self-reduction during thermal decomposition. | researchgate.net |

| Washing of Nitrate | Appears not to affect the properties of the subsequent UO₂ powder in some studies. | ansto.gov.auiaea.org |

| Unwashed ADU | May contain ammonium nitrate crystals, posing a potential safety risk. | ansto.gov.auiaea.org |

Structural and Compositional Elucidation of Ammonium Uranate Phases

Nature of Ammonia (B1221849) Incorporation within Ammonium (B1175870) Uranate Lattice

A central point of discussion in the study of ammonium uranates is the form in which ammonia exists within the crystal structure—either as neutral, coordinated ammonia molecules (NH₃) or as ammonium ions (NH₄⁺). This distinction is fundamental to understanding the bonding, structure, and chemical properties of these compounds.

The question of whether ammonia is present as coordinated NH₃ or as NH₄⁺ ions has been a subject of considerable debate in the scientific literature. hbni.ac.in Early studies proposed the existence of "ammoniates," where NH₃ molecules are directly coordinated to the uranium centers, suggesting formulae like UO₃·xNH₃·(2-x)H₂O. osti.gov This viewpoint was supported by the observation that the composition of the precipitate could vary continuously. hbni.ac.in

However, subsequent and more definitive research has provided strong evidence for the presence of ammonium ions (NH₄⁺) in the lattice. hbni.ac.inansto.gov.au These studies suggest that ammonium uranates are more accurately described as cation-exchanged versions of hydrated uranium trioxide, UO₂(OH)₂·H₂O. researchgate.net In this model, NH₄⁺ ions are incorporated into the structure to balance the charge of the anionic uranyl hydroxide (B78521) framework. hbni.ac.in The incorporation of ammonia is considered to occur via a cation exchange mechanism, particularly in an aqueous environment. hbni.ac.inansto.gov.au The relative stability of NH₃ and NH₄⁺ is dependent on the pH of the surrounding medium; in aqueous solutions, they exist in a pH-dependent equilibrium. quora.comhach.com At lower pH values, precipitates can contain ammonia in both NH₃ and NH₄⁺ forms, while at higher pH, the NH₄⁺ form predominates. researchgate.net

Spectroscopic techniques, particularly infrared (IR) spectroscopy, have been instrumental in distinguishing between coordinated NH₃ and NH₄⁺ ions in ammonium uranates. hbni.ac.inansto.gov.au The vibrational modes of these two species give rise to distinct absorption bands in the IR spectrum.

Studies have shown that the asymmetric stretching frequency of the uranyl ion (UO₂²⁺) exhibits a continuous decrease as the content of NH₄⁺ increases. researchgate.netwikipedia.org The absence of band splitting in these spectra indicates that the ammonium uranate system is a single, homogeneous phase rather than a mixture of distinct compounds. wikipedia.organsto.gov.au This continuous variation further supports the model of a non-stoichiometric system where the NH₃:U ratio can change continuously. hbni.ac.inansto.gov.au X-ray photoelectron spectroscopy (XPS) has also confirmed the presence of ammonium ions in all prepared samples. researchgate.net Some earlier IR studies that suggested the presence of coordinated NH₃ may have been complicated by nitrate (B79036) impurities, which have absorption bands in similar regions. hbni.ac.in More recent investigations using a combination of Raman and IR spectroscopy have provided further insights into the optical vibrational spectroscopic signatures related to processing parameters. osti.gov

Stoichiometric and Non-Stoichiometric Compositional Variations

The composition of this compound is not fixed and can vary significantly depending on the precipitation conditions, such as pH, temperature, and the concentration of reactants. This leads to a range of reported empirical formulae and the existence of non-stoichiometric phases.

Historically, this compound was often assigned the simple stoichiometric formula (NH₄)₂U₂O₇, commonly referred to as ammonium diuranate (ADU). ontosight.aiwikipedia.orgnih.gov However, extensive research has shown that this is an oversimplification and that the actual composition is more complex and variable. wikipedia.org The term "ammonium diuranate" is now considered a misnomer, as a discrete diuranate ion does not exist in these structures.

Instead, a family of compounds with the general formula UO₃·xNH₃·(2-x)H₂O has been proposed. More specific empirical formulae have been identified under different preparation conditions. For instance, four distinct compounds were identified in the NH₃-UO₃-H₂O system. hbni.ac.in Other reported compositions include 3UO₃·NH₃·5H₂O and 2UO₃·NH₃·3H₂O. wikipedia.orgresearchgate.netresearchgate.net A product with the composition 2UO₃·NH₃·3H₂O has been shown to convert to amorphous UO₃ upon dehydration and denitration. core.ac.uk The mole ratio of UO₃ to NH₃ in precipitates from uranyl nitrate solutions can vary widely, from 4.0 to 0.7, depending on the precipitation conditions. osti.gov

Table 1: Reported Empirical Formulae of this compound Phases

| Formula | pH of Formation | NH₃:U Ratio | Reference |

|---|---|---|---|

| UO₃·2H₂O (Type I) | 3.5 | - | hbni.ac.in |

| 3UO₃·NH₃·5H₂O (Type II) | 4-7 | 1:3 | hbni.ac.inresearchgate.net |

| 2UO₃·NH₃·3H₂O (Type III) | >7 | 1:2 | hbni.ac.inresearchgate.net |

| 3UO₃·2NH₃·4H₂O | - | 2:3 | hbni.ac.inresearchgate.net |

| (NH₄)₂U₂O₇ | General | 1:1 | ontosight.aiwikipedia.orgnih.gov |

There is substantial evidence to suggest that the this compound system is not a series of distinct stoichiometric compounds but rather a continuous non-stoichiometric system. ansto.gov.auosti.govresearchgate.net This means that the composition, particularly the ammonia-to-uranium ratio, can vary continuously within a single solid phase. hbni.ac.inansto.gov.au

Crystalline Phases and Polymorphism in Ammonium Uranates

The crystalline structure of ammonium uranates is as complex as their composition. Different crystalline phases and polymorphs have been identified, often with structures related to hydrated uranium trioxide.

Research has identified several distinct crystalline phases in the NH₃-UO₃-H₂O system, often designated as Types I, II, III, and IV. hbni.ac.in These phases exhibit different crystal structures, such as orthorhombic and hexagonal. hbni.ac.in For example, the compound identified as 3UO₃·NH₃·5H₂O (Type II) is reported to have an orthorhombic structure, while 2UO₃·NH₃·3H₂O (Type III) is hexagonal. hbni.ac.in

Despite these classifications, there is also evidence that many this compound precipitates are amorphous or poorly crystalline. The crystallinity and morphology of the particles are influenced by the precipitation process. researchgate.net It has been reported that all types of ADU, when analyzed by X-ray diffraction, show a structure similar to UO₃·2H₂O. wikipedia.org More recent studies suggest that the structure more closely resembles the mineral metaschoepite. wikipedia.orgresearchgate.net The thermal decomposition of these phases can lead to different polymorphs of uranium oxide. For instance, the decomposition of 3UO₃·NH₃·5H₂O proceeds through a crystalline β-UO₃ phase, whereas 3UO₃·2NH₃·4H₂O forms an amorphous UO₃ intermediate. researchgate.net The study of these crystalline phases is crucial for understanding the behavior of ammonium uranates in subsequent processing steps, such as calcination to uranium oxides. core.ac.uk

Table 2: Crystalline Phases of Ammonium Uranates

| Phase Type | Reported Formula | Crystal System |

|---|---|---|

| Type I | UO₃·2H₂O | Orthorhombic |

| Type II | 3UO₃·NH₃·5H₂O | Orthorhombic |

| Type III | 2UO₃·NH₃·3H₂O | Hexagonal |

Phase Transformations Induced by Synthesis Conditions

The synthesis conditions play a critical role in determining which this compound phase is precipitated. Key parameters influencing the final product include pH, temperature, rate of precipitation, the form of ammonia used (gaseous or aqueous), and the presence of other ions. researchgate.netosti.govnih.gov

The transition between different crystalline forms is primarily driven by the solution's pH. ansto.gov.auhbni.ac.in At low pH values (around 3.5), the orthorhombic Type I phase, which is essentially hydrated uranium trioxide, is formed. hbni.ac.in As the pH increases into the 4-7 range, ammonia is incorporated, leading to the orthorhombic Type II phase. hbni.ac.in Further increases in pH above 7 result in the formation of the hexagonal Type III phase. hbni.ac.in

The method of ammonia addition also impacts the resulting phase. For instance, precipitation with hexamine can yield different X-ray diffraction patterns, designated as types I and II, where type I is similar to precipitates formed with ammonia. akjournals.com The use of gaseous ammonia versus aqueous ammonium hydroxide can also affect the physical properties and potentially the phase composition of the precipitate. osti.gov

Furthermore, the presence of impurities, such as nitrate ions, can influence the thermal decomposition behavior and the resulting uranium oxide phases. ansto.gov.au The thermal treatment of this compound itself is a phase transformation process, leading to various uranium oxides depending on the temperature and atmosphere. osti.govresearchgate.net For example, heating in air typically converts this compound to amorphous UO₃ at around 400°C, which then transforms to U₃O₈ at higher temperatures. akjournals.comiaea.orgresearchgate.netresearchgate.net

Advanced Spectroscopic and Diffraction Analytical Techniques

A variety of advanced analytical techniques are employed to characterize the complex nature of this compound, providing insights into its crystal structure, bonding, and thermal stability.

X-ray Diffraction (XRD) for Phase Identification and Unit Cell Parameters

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases of this compound and determining their unit cell parameters. researchgate.netakjournals.com Different phases of this compound, such as the orthorhombic and hexagonal forms, produce distinct XRD patterns, allowing for their identification. hbni.ac.in

For example, studies have used XRD to distinguish between different compositions of this compound precipitated under various conditions. akjournals.com The diffraction patterns of precipitates obtained using hexamine have been classified as type I and type II, with type I being similar to that of precipitates from ammonia. akjournals.com The crystallinity of the different phases has also been examined using XRD. hbni.ac.in

XRD is also crucial in studying the thermal decomposition of this compound. akjournals.comresearchgate.netiaea.orgresearchgate.netresearchgate.netresearchgate.net As this compound is heated, in-situ high-temperature XRD can track the phase transformations from the initial this compound structure to amorphous intermediates like UO₃, and finally to crystalline uranium oxides such as β-UO₃ and U₃O₈. researchgate.net The resulting oxide phases can be influenced by the initial composition of the this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Bonding Environments

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules and providing information about the chemical bonding within this compound. researchgate.netnih.govosti.gov These methods can detect the presence of characteristic functional groups, including the uranyl ion (UO₂²⁺), ammonium ions (NH₄⁺), ammonia (NH₃), and water (H₂O). akjournals.comosti.govdigitellinc.comresearchgate.net

The uranyl ion exhibits characteristic symmetric and asymmetric stretching vibrations. wikipedia.org The symmetric stretching mode (ν₁) is typically observed in the Raman spectrum around 880 cm⁻¹, while the asymmetric stretching mode (ν₃) appears in the IR spectrum around 950 cm⁻¹. wikipedia.org The exact frequencies of these vibrations can shift depending on the nature of the ligands coordinated to the uranyl ion in the equatorial plane. wikipedia.orgacs.org A continuous decrease in the asymmetric stretching frequency of the uranyl ion with increasing ammonium content has been observed, suggesting a homogeneous and continuous system. wikipedia.org

IR spectroscopy has been used to study the state of ammonia in the compound, with some studies concluding it exists as coordinated NH₃ molecules. hbni.ac.in The presence of ammonium ions is indicated by a characteristic IR absorption band around 1416 cm⁻¹. researchgate.net Water molecules are identified by their bending vibrations, which appear in the IR spectrum. akjournals.comresearchgate.net

Raman spectroscopy has also been employed to investigate the uranyl bonding environment. digitellinc.com For instance, the ν₁ stretching bands of aqueous uranyl-substituted benzoates show a red shift upon complexation. acs.org

Table 2: Characteristic Vibrational Frequencies in this compound

| Functional Group | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| Uranyl (UO₂²⁺) | Symmetric Stretch (ν₁) | Raman | ~880 |

| Uranyl (UO₂²⁺) | Asymmetric Stretch (ν₃) | IR | ~950 |

| Ammonium (NH₄⁺) | - | IR | ~1416 |

| Water (H₂O) | Bending | IR | ~1625 |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Compositional Changes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of this compound. akjournals.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. researchgate.net

TGA curves of this compound typically show distinct mass loss steps corresponding to the sequential release of water and ammonia molecules upon heating. ansto.gov.auresearchgate.net These data can be used to determine the composition of the initial this compound sample. The thermal decomposition profile can vary depending on the specific phase of this compound and the heating atmosphere. ansto.gov.auresearchgate.net

DTA curves reveal the temperatures at which endothermic and exothermic processes occur during heating. The decomposition of this compound typically shows endothermic peaks corresponding to dehydration and deammoniation. akjournals.com Exothermic peaks can also be observed, for example, during the crystallization of amorphous intermediates or the conversion of one uranium oxide phase to another. akjournals.comtandfonline.com

Combined TGA/DTA studies have shown that this compound generally decomposes to an amorphous form of UO₃ at around 400°C. akjournals.comiaea.orgresearchgate.netresearchgate.net This is followed by the crystallization to phases like β-UO₃ and subsequent transformation to U₃O₈ at higher temperatures. akjournals.comresearchgate.net The presence of impurities, such as nitrates, can affect the decomposition temperatures. ansto.gov.autandfonline.com

Analysis of Uranium-Oxygen Bond Length Variations with NH₃:U Ratio

The bond lengths within the uranyl ion (U-O) are sensitive to the surrounding chemical environment, including the ratio of ammonia to uranium (NH₃:U) in this compound. Variations in this ratio lead to changes in the electronic structure and bonding of the uranyl group.

Studies have shown a correlation between the asymmetric stretching frequency of the uranyl ion, as measured by IR spectroscopy, and the NH₄⁺ content. wikipedia.org A continuous decrease in this stretching frequency is observed with an increasing NH₄⁺ content, without any band splitting. wikipedia.org This indicates a gradual and continuous change in the U-O bond strength rather than the presence of distinct, separate phases. wikipedia.org

Thermal Decomposition and Reduction Pathways of Ammonium Uranates

Mechanisms of Thermal Decomposition in Inert Atmospheres (e.g., Nitrogen)

The thermal decomposition of ammonium (B1175870) uranates in an inert atmosphere, such as nitrogen or argon, is a complex process involving multiple overlapping stages. ansto.gov.auosti.gov This treatment is designed to remove volatile components and convert the initial precipitate into an intermediate uranium oxide, typically triuranium octoxide (U₃O₈). osti.gov The process unfolds through the sequential release of gases and a series of transformations in the solid phase.

When ammonium uranate is heated in an inert atmosphere, it releases various volatile species in a stepwise manner. The decomposition begins with the loss of water and ammonia (B1221849). researchgate.netresearchgate.net Detailed analysis using techniques like thermogravimetry coupled with mass spectrometry has identified distinct temperature ranges for the release of these gases.

Initial heating leads to dehydration, with water vaporizing at temperatures around 130 °C, 260 °C, and 400 °C. nih.govacs.org This involves the loss of both physically adsorbed water and chemically bound water molecules. iaea.org Concurrently, ammonia (NH₃) is released. researchgate.netresearchgate.net As the temperature increases to around 400 °C, nitrogen (N₂) begins to evolve, followed by the release of both oxygen (O₂) and more N₂ at approximately 510 °C, signaling the final conversion to α-U₃O₈. nih.govacs.org

Table 1: Volatile Species Released During Thermal Decomposition of this compound in an Inert Atmosphere

| Temperature Range (°C) | Volatile Species Released |

|---|---|

| 130 - 400 | H₂O (Water) nih.govacs.org |

| ~400 | N₂ (Nitrogen) nih.govacs.org |

| ~510 | O₂, N₂ (Oxygen, Nitrogen) nih.govacs.org |

Note: The release of ammonia (NH₃) also occurs during the initial heating stages. researchgate.netresearchgate.net

The solid residue undergoes significant structural and phase changes as the volatile species are driven off. The initial this compound structure collapses, leading to the formation of intermediate uranium oxide phases. The exact pathway of this transformation can depend on the specific composition and morphology of the starting this compound precipitate. researchgate.netresearchgate.net

Generally, the decomposition proceeds through the following sequence:

Amorphous Derivative: At lower temperatures (200–400 °C), an amorphous uranium compound is formed. nih.govacs.org

Amorphous UOₓ/Amorphous UO₃: Around 400 °C, this transforms into an amorphous uranium oxide, sometimes identified as amorphous UOₓ (where 3 ≤ x ≤ 3.5) or amorphous uranium trioxide (UO₃). nih.govacs.orgresearchgate.net

Crystalline β-UO₃: Between 450 °C and 500 °C, the amorphous oxide crystallizes into a metastable hexagonal form of uranium trioxide, known as β-UO₃. nih.govacs.orgwikipedia.org However, for some types of this compound, this crystalline phase is bypassed, and the amorphous UO₃ intermediate persists. researchgate.netresearchgate.net

α-U₃O₈: As the temperature rises further, above approximately 550 °C, the intermediate oxides are converted into the stable orthorhombic α-U₃O₈ phase. researchgate.netresearchgate.netnih.govacs.org

Table 2: Intermediate Oxide Phases Formed During Thermal Decomposition

| Temperature Range (°C) | Intermediate Phase |

|---|---|

| 200 - 400 | Amorphous Uranium Derivative nih.govacs.org |

| ~400 | Amorphous UOₓ / Amorphous UO₃ nih.govacs.orgresearchgate.net |

| 450 - 500 | β-UO₃ (hexagonal) nih.govacs.org |

Reduction Pathways in Hydrogen-Containing Atmospheres

To produce the uranium dioxide (UO₂) required for nuclear fuel, the this compound or its intermediate decomposition products must be heated in a reducing atmosphere, typically containing hydrogen (H₂), often diluted with nitrogen or steam. nih.govacs.orggoogle.com The reduction to UO₂ can be achieved through two primary routes: a direct process or an indirect process.

The indirect reduction pathway is a two-step process. First, the this compound is thermally decomposed in an inert or air atmosphere to form an intermediate oxide, most commonly U₃O₈, as described in section 4.1. nih.govacs.org In the second step, this intermediate oxide is cooled and then heated in a hydrogen atmosphere to reduce it to UO₂. nih.govacs.org

For instance, U₃O₈ prepared by calcining ADU at 600 °C is subsequently exposed to a hydrogen atmosphere at a similar temperature to facilitate the reduction to UO₂. nih.gov This indirect route allows for better control over the properties of the intermediate oxide before the final reduction, potentially influencing the characteristics of the resulting UO₂ powder. nih.gov Studies have shown this method can produce a near-stoichiometric UO₂. acs.org Another variation involves calcining ADU to UO₃, which is then reduced to UO₂ with a hydrogen-steam mixture. google.com

A phenomenon known as self-reduction can occur during the thermal treatment of ammonium uranates. This process involves the reduction of uranium oxides by ammonia that has been retained within the solid's lattice structure after the initial release of volatile components. iaea.org This self-reduction is typically observed in the temperature range of 350 °C to 450 °C and contributes to the conversion of UO₃ to U₃O₈. iaea.org The reaction is exothermic and can be identified using differential thermal analysis. iaea.org

The extent of self-reduction can be influenced by the heating atmosphere. In an oxidizing atmosphere, the retained ammonia may be oxidized before it can act as a reducing agent, thereby suppressing or completely eliminating the self-reduction reaction. iaea.org Some studies have also noted a self-reduction reaction occurring when heating this compound in a hydrogen atmosphere at temperatures between 400-420 °C, which is driven by the retained ammonia. ansto.gov.au

Kinetic Studies of Decomposition and Reduction Reactions

The thermal decomposition and reduction of this compound (AU) to uranium dioxide (UO₂) are complex processes involving several intermediate steps. Kinetic studies, particularly those employing oxygen isotope analysis, have been instrumental in elucidating the reaction mechanisms. The decomposition of ammonium diuranate (ADU), a common form of AU, in an inert atmosphere proceeds through a series of transformations: from an amorphous UOₓ derivative at lower temperatures (200–400 °C), to β-UO₃ (between 450 and 500 °C), and finally to α-U₃O₈ at higher temperatures. nih.govacs.org

Kinetic isotope effects, which are variations in reaction rates due to the mass differences of isotopes, are significant in these processes. During thermal decomposition, the volatilization of water from the ADU compound leads to an enrichment of the heavier oxygen isotope, ¹⁸O, in the remaining solid product. nih.gov This preferential loss of the lighter ¹⁶O isotope is a clear kinetic effect. nih.gov

Reduction of ADU to UO₂ can be performed directly or indirectly. nih.gov

Direct Reduction: ADU is heated directly in a hydrogen atmosphere. nih.gov

Indirect Reduction: ADU is first thermally decomposed (calcined) to an intermediate oxide like U₃O₈, which is then reduced in a hydrogen atmosphere. nih.govacs.org

Both routes result in a significant enrichment of ¹⁸O in the final UO₂ product compared to the initial ADU. acs.org However, the direct reduction route can lead to increased reduction rates, which may diminish the observed kinetic isotope effects compared to the indirect route. nih.govacs.org For instance, direct reduction of ADU at 600 °C in hydrogen has been shown to produce U₄O₉ with a δ¹⁸O value 17.1‰ greater than the starting precipitate. acs.org In contrast, an indirect route involving decomposition to U₃O₈ followed by reduction produced UO₂ with a δ¹⁸O value 19.1‰ greater than the precipitate. acs.orgacs.org

Influence of Initial this compound Characteristics on Thermal Behavior

The physical and chemical properties of the initial this compound powder are determinant factors in its transformation into uranium oxides.

Impact of Composition (Ammonia and Nitrate (B79036) Content)

The precise composition of this compound, which is not a single stoichiometric compound but rather a family of compounds with varying proportions of UO₃, NH₃, and H₂O, significantly affects its thermal decomposition. acs.orgosti.gov The ammonia and nitrate content of the precursor AU powder, often a result of the precipitation conditions, directly influences the decomposition reactions. researchgate.net

Research has shown that:

Ammonia Content: A higher combined ammonia content in the AU powder leads to an increase in the amount of self-reduction during thermal decomposition. researchgate.net

Nitrate Content: Conversely, an increased nitrate content in the precursor tends to decrease the amount of self-reduction. researchgate.net The presence of occluded nitrate ions is a factor in the formation of different uranium oxide phases during heating. osti.gov

Ammonium diuranate precipitates are known to have varying ammonia/uranium ratios and can contain residual amounts of ammonium nitrate, which influences their behavior upon heating. researchgate.net

Role of Morphology and Particle Characteristics

The morphology, including particle shape, size, and specific surface area of the this compound precursor, plays a crucial role in its thermal decomposition and the properties of the resulting UO₂ powder. researchgate.net The precipitation conditions are known to produce ADU with highly adjustable morphological and particulate properties. nih.gov

Key findings include:

The specific surface area of the decomposed powder (uranium oxide) increases with a higher total ammonia content and a larger initial surface area of the precursor AU powder. researchgate.net

While the morphology of ADU particles is often retained in its calcined product (e.g., UO₃), the surface area of the oxide is heavily dependent on the calcination temperature. researchgate.nethbni.ac.in

Studies have shown that U₃O₈ particles produced from ADU can be morphologically distinct from those produced via other precursors like uranyl peroxide, allowing for the quantification of processing histories in mixed oxide samples. dntb.gov.ua

Effects of Heating Ramp Rates and Atmosphere Control

The rate at which the this compound is heated (the ramp rate) and the composition of the surrounding atmosphere are critical process parameters that control the kinetic and thermodynamic pathways of decomposition and reduction.

Heating Ramp Rates: The heating rate has a pronounced effect on the kinetic isotope fractionation during decomposition. nih.gov Slower ramp rates (e.g., 2 and 20 °C min⁻¹) allow for more significant isotopic fractionation compared to rapid heating (e.g., 200 °C min⁻¹). nih.govacs.org At 400 °C, thermal decomposition at ramp rates of 2, 20, and 200 °C min⁻¹ resulted in products with decreasing oxygen-to-uranium (O/U) ratios of 3.12, 3.08, and 2.92, respectively. nih.gov This demonstrates that a faster ramp rate can lead to a more reduced product at lower temperatures. nih.govacs.org The formation of specific intermediate phases is also influenced by the heating rate. osti.gov

Table 1: Effect of Heating Ramp Rate and Temperature on Ammonium Diuranate Decomposition in N₂ Atmosphere. Data sourced from nih.govacs.orgacs.org.

Atmosphere Control: The atmosphere is fundamental in determining whether decomposition or reduction occurs.

Inert Atmosphere (e.g., Nitrogen): Heating in nitrogen leads to thermal decomposition, producing oxides like UO₃ and subsequently U₃O₈. nih.govacs.org

Reducing Atmosphere (e.g., Hydrogen): Heating in hydrogen facilitates reduction to lower oxides. nih.govresearchgate.net Direct reduction in hydrogen involves a three-stage process. The presence of hydrogen during the heating ramp-up (direct reduction) can increase the rate of reduction. nih.govacs.org The final product of reduction is also atmosphere-dependent; direct reduction at 600 °C yields U₄O₉, while indirect reduction via a U₃O₈ intermediate at the same temperature yields UO₂. acs.org

Table 2: Comparison of Direct and Indirect Reduction Pathways for Ammonium Diuranate. Data sourced from acs.org.

Morphological and Particle Characterization of Ammonium Uranates

Crystal Growth and Particle Formation Mechanisms

The formation of ammonium (B1175870) uranate particles is a complex process involving simultaneous and competing mechanisms of nucleation, crystal growth, aggregation, and breakage, all of which are heavily influenced by the high degree of supersaturation that occurs during the precipitation reaction. researchgate.nethbni.ac.in

Nucleation and Aggregation Phenomena

The initial formation of solid ammonium uranate particles occurs through nucleation. hbni.ac.in The high supersaturation levels typical in AU precipitation favor a high nucleation rate, often leading to the formation of a large number of small crystallites. hbni.ac.in The process can involve both homogeneous nucleation, which dominates at very high supersaturation, and heterogeneous nucleation. hbni.ac.intandfonline.com

Following nucleation, aggregation, or agglomeration, plays a significant role in particle size enlargement. hbni.ac.in This process involves the joining of fine primary particles. hbni.ac.in Studies have shown that this compound particles are fundamentally agglomerates of submicron platelets. researchgate.netiaea.org These primary platelets first form primary agglomerates, which can then connect to create larger secondary agglomerates. researchgate.netresearchgate.net The aggregation of this compound particles is influenced by factors such as the zeta potential barrier and particle-particle interactions. hbni.ac.in

Factors Influencing Particle-Particle Interaction

Several factors influence the interaction between this compound particles, which in turn affects aggregation and the final morphology. These include:

Zeta Potential: The surface charge of the particles, quantified by the zeta potential, plays a crucial role in particle-particle interaction and aggregation. hbni.ac.in

Supersaturation: The level of supersaturation is a key driver for both nucleation and crystal growth. hbni.ac.in Higher supersaturation leads to faster nucleation and growth rates, influencing the final particle size and morphology. hbni.ac.in

Fluid Dynamics: The mixing intensity and flow patterns within the precipitator affect particle-particle interactions, as well as the breakage of agglomerates due to fluid shear and collisions with reactor components. hbni.ac.in

Microstructural Features and Particle Shape

The microstructure of this compound is characterized by a hierarchical agglomeration of primary particles, leading to various observable morphologies.

Observation of Platelet, Agglomerate, and Other Morphologies

Scanning electron microscopy (SEM) reveals that this compound particles are typically composed of primary platelets. researchgate.nethbni.ac.in These platelets, often in the submicron range, aggregate to form larger structures. researchgate.netiaea.org The resulting agglomerates can exhibit various shapes, including rounded, woollen ball-like, or cauliflower-like structures. iaea.org The morphology of these agglomerates is a defining characteristic of the powder. researchgate.net The presence of excess ammonium nitrate (B79036) during precipitation can lead to the formation of bigger, more uniform particles. researchgate.netosti.gov

Porosity and Density Considerations

The arrangement of primary platelets into agglomerates results in a porous structure. researchgate.netosti.gov The porosity and density of this compound particles are influenced by the precipitation conditions. For instance, precipitation in the presence of excess ammonium nitrate can result in more porous particles. researchgate.netosti.gov The density of the final sintered UO₂ pellets is also linked to the agglomerate structure of the precursor AU, with large, tightly bound agglomerates leading to lower density pellets with significant intergranular porosity. iaea.organsto.gov.au

Effect of Synthesis and Precipitation Conditions on Morphology

The morphology of this compound is highly sensitive to the conditions under which it is synthesized and precipitated. hbni.ac.inresearchgate.net Key parameters that have a significant impact include:

Temperature: Temperature is a dominant factor in controlling the morphology of AU. researchgate.netresearchgate.net Lower temperatures can lead to smaller agglomerate sizes. researchgate.net

pH: The pH of the precipitation solution affects the crystallite size, with higher pH generally resulting in smaller crystallites. ansto.gov.au The pH also influences the agglomerate size, with low pH precipitations yielding large agglomerates and high pH precipitations producing smaller ones. iaea.organsto.gov.au

Uranium Concentration: Lower initial uranium concentrations in the uranyl nitrate solution tend to produce smaller elementary platelets and more homogeneous agglomerates. hbni.ac.in

Ammonia (B1221849) Addition: The method of ammonia addition, whether gaseous or aqueous, influences the morphology. researchgate.netiaea.org Gaseous ammonia can produce powders with different characteristics compared to aqueous ammonia. researchgate.net The rate of ammonia addition also plays a role; a fast addition can lead to poorly filterable precipitates. nukleonika.pl

Mixing Intensity: The stirring rate and impeller type affect the fluid dynamics in the precipitator, influencing particle size and agglomeration. researchgate.nethbni.ac.in

Presence of Additives: The addition of substances like ammonium nitrate can significantly alter the particle size, morphology, and porosity of the resulting this compound. researchgate.netosti.gov

The intricate interplay of these parameters determines the final morphological and particle characteristics of this compound, which are largely retained in the subsequent uranium oxide products. researchgate.nethbni.ac.iniaea.org

Table of Research Findings on this compound Morphology

| Parameter Studied | Observation | Reference(s) |

|---|---|---|

| Nucleation and Growth | High supersaturation leads to simultaneous nucleation, growth, and aggregation. | researchgate.nethbni.ac.in |

| Two co-existing nucleation mechanisms: heterogeneous and homogeneous. | tandfonline.com | |

| Particle Morphology | Particles are fundamentally agglomerates of submicron platelets. | researchgate.netiaea.org |

| Agglomerates can appear as woollen balls or cauliflower-like structures. | iaea.org | |

| Excess ammonium nitrate leads to bigger, porous, and uniform particles. | researchgate.netosti.gov | |

| Effect of pH | Increasing pH decreases crystallite size and agglomerate size. | ansto.gov.auiaea.org |

| Effect of Temperature | Temperature is a dominant factor in controlling morphology. | researchgate.netresearchgate.net |

| Effect of Uranium Conc. | Lower initial concentration results in smaller platelets and more homogeneous agglomerates. | hbni.ac.in |

| Effect of Ammonia Addition | Gaseous vs. aqueous ammonia addition impacts morphology. | researchgate.netiaea.org |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Ammonium Diuranate |

| Uranium Dioxide |

| Uranyl Nitrate |

| Ammonium Nitrate |

| Uranium Trioxide |

| Uranium Tetrafluoride |

| Uranyl Fluoride (B91410) |

| Magnesium Uranate |

| Sodium Diuranate |

| Ammonium Uranyl Carbonate |

| Metastudtite |

| Uranyl Peroxide |

| Ammonium Bifluoride |

Influence of Solution pH, Temperature, and Concentration

The conditions of the precipitation environment, specifically the pH of the solution, the reaction temperature, and the concentration of uranium, are primary determinants of the resulting this compound particle characteristics. hbni.ac.innih.gov

pH: The final pH of the precipitation is the most influential variable affecting the properties of the this compound precipitate. ansto.gov.auansto.gov.au It governs the size of the agglomerates, which in turn dictates the settling and filtering behavior of the slurry. ansto.gov.auansto.gov.au As the pH of precipitation increases, the size of the this compound crystallites and agglomerates tends to decrease. ansto.gov.au This leads to an increase in the specific surface area of the powder. osti.gov For instance, precipitation at a low pH (e.g., 3.5-4.0) results in large, easily filterable agglomerates, while precipitation at a high pH (above 6.0) produces fine particles that are difficult to filter. ansto.gov.auosti.goviaea.org

Temperature: Precipitation temperature has a strong secondary effect on particle characteristics. osti.gov Higher temperatures (e.g., >60°C) generally promote the formation of powders with a high specific surface area and small particle size. osti.govresearchgate.net Studies have shown that increasing the precipitation temperature can lead to more uniform and crystalline particles. researchgate.netresearchgate.net The effect of temperature is considered a dominant factor in controlling the morphology of the precipitate. researchgate.net

Concentration: The concentration of the uranyl nitrate solution also plays a significant role. osti.gov Lower uranium concentrations (e.g., <0.1 mole/liter) favor the production of uranate powders with a high surface area. osti.gov Conversely, increasing the uranyl nitrate concentration has been found to decrease the specific surface area of the resulting uranates. osti.gov The reaction rate, which is a key factor in crystal growth, is directly associated with the uranium concentration; a slower reaction rate at lower concentrations is advantageous for achieving sufficient crystal growth. epo.org

Table 1: Effect of Precipitation Parameters on this compound Properties

| Parameter | Effect on Particle/Agglomerate Size | Effect on Specific Surface Area | Source |

|---|---|---|---|

| Increasing pH | Decrease | Increase | ansto.gov.auosti.gov |

| Increasing Temperature | Decrease (generally) | Increase | osti.govresearchgate.net |

| Increasing Uranium Concentration | Increase (slower reaction promotes growth) | Decrease | osti.govepo.org |

Impact of Mixing and Precipitation Method

The method by which the reactants are mixed and the precipitation is carried out significantly impacts the final particle morphology and size distribution. hbni.ac.innih.gov

Mixing and Agitation: The degree of agitation during precipitation influences particle formation. osti.gov Vigorous agitation is necessary to ensure homogeneity and can affect the competing mechanisms of nucleation, growth, agglomeration, and breakage. hbni.ac.inosti.gov The stirring rate is a recognized factor contributing to the variability in crystallite size and morphology. nih.govresearchgate.net Insufficient mixing can lead to localized areas of high supersaturation, promoting the formation of fine particles.

Precipitation Method:

Batch vs. Continuous Precipitation: Continuous precipitation is often favored over batch processes for reasons of control and economics. osti.goviaea.org Continuous precipitators with good mixing can produce a more consistent product. iaea.org A study on a continuous, well-mixed precipitator helped characterize the kinetics of the process. iaea.org

Forward vs. Reverse Strike: The sequence of adding reactants, known as "strike," can result in variable reaction products. nih.govresearchgate.net Adding ammonia to a uranyl solution (forward strike) or adding the uranyl solution to ammonia (reverse strike) affects the supersaturation profile and thus the particle formation process. nih.gov

Single-Stage vs. Two-Stage Precipitation: Two-stage precipitation offers a method to produce an easily filterable product while ensuring complete uranium recovery. ansto.gov.auiaea.org In this method, a majority of the uranium is precipitated at a low pH (e.g., 3.5) to form large agglomerates, and the remainder is precipitated at a higher pH (e.g., 7-8). ansto.gov.auiaea.org The properties of the final ADU are determined by the proportion of uranium precipitated at the different pH values. ansto.gov.auansto.gov.au

Precipitant Form (Gaseous vs. Aqueous Ammonia): The use of gaseous ammonia instead of aqueous ammonium hydroxide (B78521) can lead to a significant increase in the specific surface area of the precipitate. osti.govresearchgate.net ADU produced with aqueous ammonia tends to be denser than that produced with gaseous ammonia. researchgate.net

Role of Seeding Agents and Impurities

The presence of seeds and impurities in the precipitation solution can alter the crystallization process and the final characteristics of the this compound particles.

Seeding Agents: The addition of a seeding agent to the uranyl nitrate solution before precipitation can influence particle growth. researchgate.netresearchgate.net Seeding provides pre-existing nuclei for crystal growth, which can potentially lead to larger particles and a narrower size distribution by reducing the level of supersaturation and thus primary nucleation. researchgate.net However, one study noted that since this compound particles are fundamentally agglomerates, the effect of seeding may not be significant. hbni.ac.in

Impurities: The presence of impurities, such as ammonium nitrate, can have a notable effect. researchgate.net The addition of ammonium nitrate during precipitation has been shown to lead to the formation of larger, more porous, and uniform particles compared to ADU prepared without it. researchgate.netresearchgate.net The presence of excess ammonium nitrate influences the precipitation time, particle size distribution, and surface morphology of the ADU. researchgate.netresearchgate.net Other impurities, like fluoride, can also carry through the precipitation process and affect the final product. acs.org The precipitation process itself can be a method to reduce certain impurities, such as alkali and alkaline earth metals. osti.gov

Control of Particle Size Distribution and Specific Surface Area

Controlling the particle size distribution (PSD) and specific surface area (SSA) of this compound is crucial because these properties are largely retained in the subsequent uranium oxide powders used for nuclear fuel fabrication. researchgate.nethbni.ac.inresearchgate.net The sinterability of the final UO₂ powder is profoundly affected by the physical state of the precursor precipitate. ansto.gov.au

Effective control is achieved by manipulating the precipitation variables discussed in the preceding sections. hbni.ac.iniaea.org

To achieve a large particle size and low specific surface area , which results in a readily filterable slurry, precipitation should be conducted at a lower pH (e.g., 3.5-6.5). ansto.gov.auosti.gov A two-stage precipitation, where over 90% of the uranium is precipitated in the first stage at a low pH, is an effective strategy. ansto.gov.auiaea.org Slower reaction rates, achieved through lower uranium concentrations and controlled ammonia addition, also promote the growth of larger crystals. epo.org

To obtain a small particle size and high specific surface area , which can be desirable for high reactivity, precipitation conditions should include a high final pH, low uranium concentration (<0.1 M), high temperature (>60°C), a high rate of precipitation, and the use of gaseous ammonia as the precipitant. osti.gov

The relationship between these parameters and the resulting powder characteristics is complex due to the simultaneous occurrence of nucleation, growth, and agglomeration. hbni.ac.inresearchgate.net For example, an increase in the slurry pH narrows the particle size distribution. okstate.edu The use of sonochemical methods, employing ultrasound during precipitation, has been shown to produce ADU with improved crystallinity, homogeneity, and a higher surface area and tap density compared to conventional methods. researchgate.net Mathematical models have also been developed to predict and control the specific surface area of the final UO₂ powder by managing the parameters of the precursor ADU production and subsequent calcination. iaea.org

Table 2: Summary of Control Strategies for this compound Properties

| Desired Property | Control Strategy | Rationale | Source |

|---|---|---|---|

| Large Particle Size / Good Filterability | Low pH (3.5-6.5), Two-stage precipitation, Low uranium concentration, Slow ammonia addition | Promotes crystal growth over nucleation, forms large agglomerates. | ansto.gov.auiaea.orgepo.org |

| Small Particle Size / High Specific Surface Area | High pH, Low uranium concentration, High temperature (>60°C), Use of gaseous ammonia | Promotes nucleation, resulting in finer particles. | osti.gov |

| Narrow Particle Size Distribution | High slurry pH | Affects the balance of nucleation and growth to yield more uniform particles. | okstate.edu |

| Improved Crystallinity & Homogeneity | Sonochemical precipitation (ultrasound) | Micromixing effect of ultrasound enhances nucleation and growth processes. | researchgate.net |

| Porous, Uniform Particles | Addition of ammonium nitrate | Influences precipitation kinetics and surface morphology. | researchgate.netresearchgate.net |

Role of Ammonium Uranate in Nuclear Fuel Cycle Materials Science

Precursor Material for Uranium Dioxide (UO2) Fuel Fabrication

Ammonium (B1175870) uranate is a central component in the fabrication of uranium dioxide (UO₂), the most common fuel used in light water reactors. ontosight.aiworld-nuclear.org The process typically involves precipitating ammonium uranate from a purified uranium solution, such as uranyl nitrate (B79036), by adding ammonia (B1221849). ansto.gov.au This precipitate is then subjected to thermal treatment, including calcination and reduction, to convert it into UO₂ powder. ansto.gov.au

The "ADU route" is a well-established and widely used method for producing sinterable-grade UO₂ powder for fuel element fabrication. ansto.gov.auosti.govansto.gov.auansto.gov.au This process is fundamental to the nuclear fuel technologies developed in numerous countries. ansto.gov.au The ADU route involves several key steps:

Precipitation: this compound is precipitated from a uranyl nitrate solution by the addition of ammonia. ansto.gov.auwikipedia.org

Filtration and Drying: The resulting precipitate is filtered and dried. ansto.gov.au

Calcination and Reduction: The dried ADU is then calcined and reduced, typically in a hydrogen atmosphere, to produce UO₂ powder. ansto.gov.auansto.gov.au

Different variations of the ADU process exist, including wet and dry methods. Wet methods involve injecting uranium hexafluoride (UF₆) into water to form a uranyl fluoride (B91410) (UO₂F₂) solution, from which ADU is precipitated. world-nuclear.org Dry processes, on the other hand, might involve reacting gaseous ammonia with a concentrated uranyl solution. google.com

The physical and chemical properties of the this compound precipitate are critical as they directly influence the sintering behavior of the subsequent UO₂ powder. ansto.gov.auansto.gov.au Sinterability refers to the ability of the powder to be compacted and heated to form a dense, solid pellet. Key relationships include:

Agglomerate Size: The size of agglomerates in the ADU precipitate is a primary determinant of the sinterability of the resulting UO₂. ansto.gov.au ADU with smaller agglomerates tends to produce UO₂ powder that sinters more readily to a high density. ansto.gov.au

Precipitation pH: The pH during precipitation is the most significant variable affecting the properties of the ADU. ansto.gov.auansto.gov.au Precipitation at a higher pH (e.g., pH 7.2-8) generally results in smaller ADU agglomerates, leading to UO₂ powder with better sintering characteristics. ansto.gov.au

Settling Rate: The settling rate of the ADU slurry can serve as an early indicator of the potential sinterability of the final UO₂ powder, as both are related to the agglomerate size. ansto.gov.au

Table 1: Effect of Precipitation pH on ADU and UO₂ Properties

| Precipitation pH | ADU Agglomerate Size | UO₂ Sinterability |

|---|---|---|

| Low (e.g., 3-4) | Large | Poor |

Intermediate in Triuranium Octaoxide (U3O8) Production

This compound also serves as an intermediate in the production of triuranium octoxide (U₃O₈). wikipedia.orgwikipedia.org U₃O₈ is a stable form of uranium oxide and is the form in which uranium is often shipped between milling and refining facilities, commonly known as yellowcake. wikipedia.orgwikipedia.org The thermal decomposition of this compound is a key step in this process. When ADU is heated, it first decomposes to uranium trioxide (UO₃) at around 350 °C, and upon further heating to higher temperatures, it converts to U₃O₈. wikipedia.orgresearchgate.net This U₃O₈ can then be used for various purposes, including the production of uranium hexafluoride for enrichment or for the long-term disposal of depleted uranium due to its high stability. wikipedia.org

Influence of this compound Precursor Characteristics on Downstream Product Performance (e.g., UO2 ceramic grade)

The characteristics of the this compound precursor have a lasting impact on the quality and performance of the final UO₂ ceramic-grade fuel. ansto.gov.au The morphology, or the shape and size of the particles, established during ADU precipitation often persists through the subsequent calcination and reduction steps. ansto.gov.au

Purity: The purity of the ADU is crucial for the performance of the nuclear fuel, as impurities can act as neutron absorbers, reducing the efficiency of the reactor. ansto.gov.au

Homogeneity: A homogeneous ADU precipitate free of tightly bound agglomerates is desirable to produce UO₂ powder that can be formed into sintered pellets with a uniform microstructure, free from gross defects. ansto.gov.au

Process Optimization Strategies in Uranium Conversion Technologies

Optimizing the precipitation and conversion of this compound is a key focus in improving the efficiency and quality of nuclear fuel production. ansto.gov.autandfonline.com Research has explored various strategies to control the properties of ADU and the resulting uranium oxides.

Control of Precipitation Parameters: Key parameters such as pH, temperature, residence time, and stirring rate during precipitation are carefully controlled to produce ADU with desired characteristics. ansto.gov.auansto.gov.au For example, two-stage precipitation, where a portion of the uranium is precipitated at a low pH and the remainder at a higher pH, can yield a more filterable ADU product while ensuring complete uranium recovery. ansto.gov.au

Washing of Precipitate: Washing the ADU precipitate is important to remove impurities, such as nitrates, which can affect the properties of the final UO₂ powder. ansto.gov.auansto.gov.au

Calcination and Reduction Conditions: The temperature and atmosphere during the calcination of ADU to UO₃ and the subsequent reduction to UO₂ are critical variables. ansto.gov.au The temperature of calcination, in particular, has a significant impact on the sinterability of the UO₂. ansto.gov.au

Advanced Techniques: Newer techniques, such as sonochemical precipitation, are being investigated to better control the nucleation and growth of ADU crystals. tandfonline.com This method uses ultrasound to promote micromixing, which can lead to nucleation at lower supersaturation and with a reduced energy barrier. tandfonline.com

Table 2: Key Process Parameters and Their Influence on ADU/UO₂ Properties

| Process Parameter | Influence |

|---|---|

| Precipitation pH | Affects ADU agglomerate size and UO₂ sinterability. ansto.gov.au |

| Precipitation Temperature | Influences the purity of the ADU precipitate. |

| Stirring Rate | Can be optimized to prevent agglomeration. |

| Calcination Temperature | Has a major bearing on the sinterability of UO₂. ansto.gov.au |

Advanced Analytical and Characterization Methodologies in Ammonium Uranate Research

Vibrational Spectroscopic Techniques for Bonding and Structure

Vibrational spectroscopy is instrumental in probing the molecular structure of ammonium (B1175870) uranate, offering detailed information about the chemical bonds present. Techniques such as Fourier Transform Infrared (FTIR), Raman, and Diffuse Reflectance Spectroscopy (DRS) are powerful tools for identifying functional groups and elucidating the nature of ammonia (B1221849) within the uranate structure.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to investigate the chemical structure of ammonium uranates. wiserpub.com It helps in identifying the form of ammonia present—whether as ammonium ions (NH₄⁺) or coordinated ammonia molecules (NH₃)—and characterizing the uranyl (UO₂²⁺) group. akjournals.comakjournals.com

The presence of the ammonium ion (NH₄⁺) is typically confirmed by characteristic absorption bands. ansto.gov.au Studies have shown that in many ammonium uranate precipitates, ammonia exists as the NH₄⁺ ion. ansto.gov.au For instance, the infrared spectrum of an this compound with the composition 2UO₃·NH₃·3H₂O displayed absorbance bands characteristic of NH₄⁺. ansto.gov.au